2-(1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester
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Overview
Description
“2-(1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester” is a chemical compound with the molecular formula C12H16BN3O2S . It has a molecular weight of 277.15 . This compound is a useful reagent for Suzuki-Miyaura cross-couplings as well as Ruthenium-catalyzed asymmetric hydrogenation .
Synthesis Analysis
The synthesis of this compound involves several reactions. For instance, it can be synthesized from 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole . Protodeboronation of pinacol boronic esters is also a method used in the synthesis of this compound .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16BN3O2S/c1-11(2)12(3,4)18-13(17-11)9-7-15-16(8-9)10-14-5-6-19-10/h5-8H,1-4H3 .Chemical Reactions Analysis
This compound is involved in several reactions. It is a reagent used for Suzuki-Miyaura cross-coupling reactions and transesterification reactions . It is also used in the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, as potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .Physical And Chemical Properties Analysis
This compound is insoluble in water .Scientific Research Applications
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Antibacterial Activity
- Field : Medical and Pharmaceutical Sciences
- Application : Thiazole and its derivatives, including 2-(1H-Pyrazol-1-yl)thiazole, have shown significant antibacterial activity against various bacteria and pathogens .
- Method : The antibacterial activity of these compounds is typically evaluated using various in vitro assays, such as disk diffusion or broth dilution methods .
- Results : A series of novel 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazoles showed moderate activity against Escherichia coli .
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Antibacterial Drug Discovery
- Field : Drug Discovery and Development
- Application : 2-Pyrazol-1-yl-thiazole derivatives have been identified as promising antibacterials .
- Method : These compounds were identified through high-throughput screening of a diverse small-molecule compound library .
- Results : Eight compounds containing the 2-pyrazol-1-yl-thiazole scaffold exhibited moderate-to-high activity against ΔTolC Escherichia coli .
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Suzuki Coupling
- Field : Organic Chemistry
- Application : 1-Boc-pyrazole-4-boronic acid pinacol ester, a similar compound, is used as a reagent for Suzuki coupling .
- Method : In a typical Suzuki coupling reaction, the boronic acid compound is reacted with an aryl halide in the presence of a palladium catalyst and a base .
- Results : The result is the formation of a new carbon-carbon bond .
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Preparation of Various Inhibitors
- Field : Biochemistry
- Application : 1H-Pyrazole-4-boronic acid pinacol ester, another similar compound, is used as a reagent for preparing various inhibitors .
- Method : The specific methods of application would depend on the particular inhibitor being synthesized .
- Results : The result is the synthesis of various biologically active compounds, including inhibitors of VEGF, Aurora, RHO (ROCK), Janus Kinase 2, c-MET, ALK, S-nitrosoflutathione reductase, CDC7, and Acetyl-CoA carboxylase .
Safety And Hazards
The compound has hazard statements H315 - H319 - H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338, which suggest measures to prevent exposure and handle the compound safely .
properties
IUPAC Name |
2-pyrazol-1-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BN3O2S/c1-11(2)12(3,4)18-13(17-11)9-8-19-10(15-9)16-7-5-6-14-16/h5-8H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQUNLCXIYVGML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3C=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester |
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